3,9-Ditert-butylphenanthrene
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Overview
Description
3,9-Ditert-butylphenanthrene is an organic compound belonging to the phenanthrene family Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings The addition of tert-butyl groups at the 3 and 9 positions of the phenanthrene structure enhances its chemical stability and alters its physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Ditert-butylphenanthrene typically involves the alkylation of phenanthrene with tert-butyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The general reaction scheme is as follows:
Phenanthrene+2(tert-butyl chloride)AlCl3this compound+2HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and minimize by-products. Post-reaction, the product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 3,9-Ditert-butylphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield dihydrophenanthrene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic ring positions. For example, nitration with nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) can introduce nitro groups at specific positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: HNO₃/H₂SO₄ for nitration, Br₂/FeBr₃ for bromination.
Major Products Formed:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydrophenanthrene derivatives.
Substitution: Nitro-phenanthrene, bromo-phenanthrene derivatives.
Scientific Research Applications
3,9-Ditert-butylphenanthrene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which 3,9-Ditert-butylphenanthrene exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with cellular enzymes or receptors, leading to alterations in cellular signaling pathways. The presence of tert-butyl groups can influence the compound’s binding affinity and specificity towards these targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Phenanthrene: The parent compound without tert-butyl groups.
3,6-Ditert-butylphenanthrene: Another derivative with tert-butyl groups at different positions.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene.
Uniqueness: 3,9-Ditert-butylphenanthrene is unique due to the specific positioning of the tert-butyl groups, which significantly impacts its chemical reactivity and physical properties. This structural modification enhances its stability and makes it a valuable compound for various applications, particularly in materials science and medicinal chemistry.
Properties
CAS No. |
55125-03-6 |
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Molecular Formula |
C22H26 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3,9-ditert-butylphenanthrene |
InChI |
InChI=1S/C22H26/c1-21(2,3)16-12-11-15-13-20(22(4,5)6)18-10-8-7-9-17(18)19(15)14-16/h7-14H,1-6H3 |
InChI Key |
UENRPNPQJZVMPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=C(C3=CC=CC=C32)C(C)(C)C |
Origin of Product |
United States |
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